molecular formula C21H20N2O6S2 B11356613 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356613
M. Wt: 460.5 g/mol
InChI Key: IGCCDHOJTFTOQF-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-THIENYLMETHYL)-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound that features a diverse array of functional groups, including isoxazole, thiophene, and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-THIENYLMETHYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Benzodioxin Moiety: This step involves the formation of the benzodioxin ring through an intramolecular cyclization reaction.

    Attachment of the Thiophene and Thienylmethyl Groups: These groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzodioxin moieties.

    Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the thiophene and thienylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzodioxin moieties.

    Reduction: Amine derivatives of the isoxazole ring.

    Substitution: Various substituted thiophene and thienylmethyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its diverse functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development: The compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-THIENYLMETHYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-THIENYLMETHYL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-THIENYLMETHYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-THIENYLMETHYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C21H20N2O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N2O6S2/c24-21(23(12-16-2-1-8-30-16)15-5-9-31(25,26)13-15)17-11-19(29-22-17)14-3-4-18-20(10-14)28-7-6-27-18/h1-4,8,10-11,15H,5-7,9,12-13H2

InChI Key

IGCCDHOJTFTOQF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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